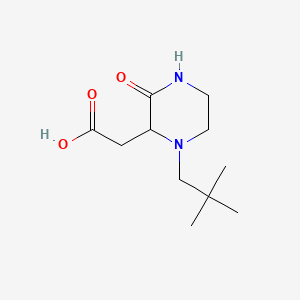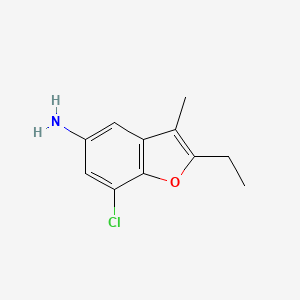
3-甲基-4-吡啶硫醇
描述
3-Methyl-4-pyridinethiol is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The IUPAC name for this compound is 3-methyl-1H-pyridine-4-thione .
Molecular Structure Analysis
The InChI string for 3-Methyl-4-pyridinethiol isInChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) . The Canonical SMILES for this compound is CC1=CNC=CC1=S . Physical And Chemical Properties Analysis
3-Methyl-4-pyridinethiol has a molecular weight of 125.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 125.02992040 g/mol . The topological polar surface area of the compound is 44.1 Ų .科学研究应用
催化甲基化
Grozavu 等人 (2020) 的一项研究描述了一种催化吡啶甲基化的方法,吡啶在有机化学和药物发现中至关重要。此方法使用甲醇和甲醛,将甲基引入吡啶的芳环上,包括 C-4 官能化的吡啶,如 3-甲基-4-吡啶硫醇 (Grozavu 等人,2020)。
表面化学和电化学
Yoshimoto 等人 (2000) 表征了 Au(100)-(1×1) 表面上 4-吡啶硫醇单层的结构,提供了与 3-甲基-4-吡啶硫醇相关的表面化学和电化学的见解 (Yoshimoto 等人,2000)。
环境影响和降解
Daware 和 Gogate (2020) 研究了 3-甲基吡啶(一种环境毒性化合物)的声化学降解。他们的研究提供了与 3-甲基-4-吡啶硫醇相关的处理污染物的观点 (Daware & Gogate,2020)。
吡啶硫酮的合成
Paniagua 等人 (2010) 描述了从 1,2,3-三芳基丙烯酮合成 2-吡啶硫酮,这与 3-甲基-4-吡啶硫醇的化学性质相关。他们的研究包括甲基化和后续反应的方法 (Paniagua 等人,2010)。
药物化学
Cosford 等人 (2003) 探索了 2-甲基-6-(苯乙炔基)吡啶衍生物,这对于药物发现中类似 3-甲基-4-吡啶硫醇的化合物具有影响,特别是在设计选择性受体拮抗剂方面 (Cosford 等人,2003)。
作用机制
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound that is structurally related to benzene and pyrrole . Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . .
Mode of Action
It is known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions These interactions can lead to changes in the activity of the target proteins, thereby affecting cellular processes
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-4-pyridinethiol are currently unknown. Pyridine derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways . For instance, some pyridine derivatives have been found to inhibit the activity of tyrosine kinases, which play key roles in cell growth and differentiation
Result of Action
Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties These effects are likely the result of the compound’s interactions with its biological targets
属性
IUPAC Name |
3-methyl-1H-pyridine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPGDCCMTYJWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyridinethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)









